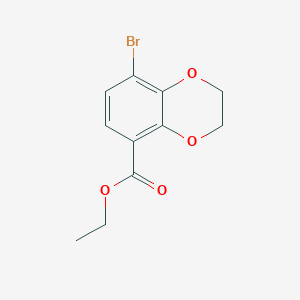

Ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate

Description

Ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate (CAS: 1312609-84-9) is a brominated 1,4-benzodioxine derivative with an ethyl ester functional group at position 8. This compound belongs to a class of heterocyclic aromatic systems widely used as intermediates in pharmaceutical and agrochemical synthesis due to their versatile reactivity. The bromine atom at position 5 and the ethyl ester at position 8 make it a valuable precursor for cross-coupling reactions and further functionalization .

Properties

CAS No. |

1312609-84-9 |

|---|---|

Molecular Formula |

C11H11BrO4 |

Molecular Weight |

287.11 g/mol |

IUPAC Name |

ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate |

InChI |

InChI=1S/C11H11BrO4/c1-2-14-11(13)7-3-4-8(12)10-9(7)15-5-6-16-10/h3-4H,2,5-6H2,1H3 |

InChI Key |

SCRFHNVZVIVJIP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C(=C(C=C1)Br)OCCO2 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Esterification

- Starting material: 2,3-dihydroxybenzoic acid or gallic acid derivatives are commonly used as precursors.

Esterification: The carboxylic acid function is esterified to the ethyl ester using acid-catalyzed Fischer esterification with ethanol and sulfuric acid under reflux conditions.

For example, methyl or ethyl esters of hydroxybenzoic acids are prepared by refluxing the acid with the corresponding alcohol and concentrated sulfuric acid, yielding the ester intermediate in good yields (typically 70-90%).

Formation of the 1,4-Benzodioxine Ring

- The cyclization to form the 1,4-benzodioxine ring involves intramolecular ether formation.

- This is typically achieved by alkylation of the dihydroxy ester intermediate with 1,2-dibromoethane in the presence of a base such as potassium carbonate (K2CO3) in acetone or other polar aprotic solvents.

- The reaction is carried out by stirring or refluxing for extended periods (e.g., 18 hours) to ensure complete cyclization.

- The product is isolated by filtration, extraction, and purification by column chromatography or recrystallization.

- Yields for this step are moderate to good, around 40-50%.

Bromination at the 5-Position

- Selective bromination at the 5-position of the benzodioxine ring is achieved by electrophilic aromatic substitution.

- Bromine or N-bromosuccinimide (NBS) can be used as brominating agents under controlled conditions to avoid polybromination.

- The reaction is typically carried out in solvents like dichloromethane or acetic acid at low temperatures.

- The brominated product, this compound, is obtained after purification.

- Confirmation of bromination and position is done via NMR (HSQC, HMBC) and mass spectrometry, showing characteristic isotopic patterns due to bromine.

Purification and Characterization

- The crude product is purified by silica gel column chromatography using gradient elution with hexane/ethyl acetate mixtures.

- Purity and identity are confirmed by:

- Nuclear Magnetic Resonance (NMR): 1H, 13C, HSQC, HMBC to assign structure and substitution pattern.

- Mass Spectrometry (MS): Molecular ion peaks and isotopic distribution confirming bromine presence.

- Infrared Spectroscopy (IR): Functional group identification.

- Melting points and elemental analysis may also be reported.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification | 2,3-Dihydroxybenzoic acid, EtOH, H2SO4, reflux | 70-90 | Fischer esterification to ethyl ester |

| 2 | Cyclization (ring formation) | 1,2-Dibromoethane, K2CO3, acetone, reflux 18 h | 40-50 | Intramolecular ether formation |

| 3 | Bromination | Br2 or NBS, CH2Cl2 or AcOH, low temp | 50-70 | Electrophilic aromatic substitution |

| 4 | Purification & Characterization | Silica gel chromatography, NMR, MS, IR | - | Structural confirmation and purity |

Research Findings and Notes

- The synthetic route is well-established with reproducible yields and straightforward purification.

- Bromination is regioselective at the 5-position due to electronic and steric effects in the benzodioxine system, confirmed by advanced NMR techniques.

- Modifications of the ester group or substitution on the benzodioxine ring allow for the synthesis of analogues with potential biological activity, as demonstrated in studies targeting PARP1 inhibitors.

- Attempts to improve yields in condensation or substitution reactions involving this scaffold have included microwave irradiation and alternative solvents, but with limited success.

- The compound serves as a versatile intermediate for further chemical transformations, including amide formation and alkylation at the bromine site.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The dihydro-1,4-benzodioxine core can be oxidized to form quinone derivatives.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a polar aprotic solvent like dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of quinone derivatives.

Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

Ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group play crucial roles in its binding affinity and specificity. The dihydro-1,4-benzodioxine core may also contribute to its overall pharmacophore, influencing its biological activity.

Comparison with Similar Compounds

Structural Isomers: Positional Bromine Substitution

Methyl 5-Bromo- vs. 8-Bromo-1,4-Benzodioxane-2-Carboxylate

- Synthesis : Both isomers are synthesized from methyl 2,3-dibromopropionate and 3-bromocatechol in acetone with K₂CO₃. The 5-bromo isomer (40% yield) elutes later in chromatography than the 8-bromo isomer (25% yield) .

- Structural Confirmation : HMBC NMR distinguishes the isomers via three-bond C-H correlations. The 5-bromo derivative shows correlations between the ester carbonyl and H-3/H-6, while the 8-bromo analog correlates with H-7 .

- Reactivity : The bromine position influences reactivity. For example, 5-bromo derivatives may undergo nucleophilic substitution more readily due to steric and electronic effects compared to 8-bromo isomers.

Ester Group Variation: Ethyl vs. Methyl

Ethyl 5-Bromo-1,4-Benzodioxine-8-Carboxylate vs. Methyl 5-Bromo-1,4-Benzodioxine-8-Carboxylate (CAS: 823225-66-7)

| Property | Ethyl Ester (Target) | Methyl Ester |

|---|---|---|

| Molecular Formula | C₁₁H₁₁BrO₄ | C₁₀H₉BrO₄ |

| Molecular Weight | ~287.13 (calc.) | 273.08 |

| Solubility | Likely lower polarity | Higher polarity |

| Reactivity | Slower ester hydrolysis | Faster hydrolysis |

| Applications | Enhanced lipophilicity | Preferred in polar media |

However, methyl esters are more reactive in hydrolysis due to lower steric hindrance .

Substituent Type: Bromo vs. Nitro vs. Amino

Comparison with Nitro- and Amino-Substituted Analogs

- Nitro Derivatives: Methyl 8- and 5-nitro-1,4-benzodioxane-2-carboxylates are synthesized using 3-nitrocatechol. Nitro groups are strong electron-withdrawing substituents, directing electrophilic substitution differently than bromine. They also enable reduction to amino groups for further derivatization .

- Amino Derivatives: Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate (CAS: 191024-16-5) has an amino group at position 8. The amino group enhances nucleophilicity, making it a candidate for amide coupling or diazotization reactions, unlike the bromo derivative’s cross-coupling utility .

Biological Activity

Ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate (CAS Number: 16281-94-0) is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including case studies and relevant data.

Chemical Structure and Properties

This compound features a benzodioxane structure with a bromine substituent at the 5-position and an ethyl ester at the carboxylic acid group. The chemical structure is pivotal in determining its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHBrO |

| Molecular Weight | 299.09 g/mol |

| CAS Number | 16281-94-0 |

| Melting Point | Not specified |

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of benzodioxane derivatives, including this compound. Research indicates that compounds within this class can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that related compounds significantly reduced the growth of A549 lung cancer cells and induced apoptosis in human umbilical vein endothelial cells (HUVECs) .

Neuropharmacological Effects

The compound has also been evaluated for its effects on nicotinic acetylcholine receptors (nAChRs). Modifications at the C(5) position of benzodioxane derivatives were found to elicit partial agonistic activity at the α4β2 nAChR subtype while showing selectivity over the α3β4 subtype. This selectivity is crucial for developing therapeutics targeting neurological disorders .

Case Studies

- Study on Apoptosis Induction : In a controlled experiment, this compound was tested for its ability to induce apoptosis in cancer cells. The results indicated a dose-dependent increase in apoptotic markers in treated A549 cells, suggesting its potential as an anticancer agent .

- Neuropharmacological Evaluation : A detailed investigation into the receptor binding affinity of ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine derivatives showed promising results as partial agonists for nAChRs. The study emphasized the importance of structural modifications for enhancing receptor selectivity and potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.